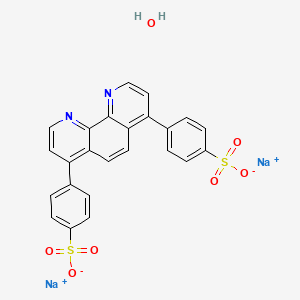

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is a chemical compound with the molecular formula C24H16N2Na2O7S2. It is a white to yellow solid that is soluble in water. This compound is known for its unique structure, which includes a phenanthroline core and sulfonate groups, making it useful in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves the reaction of 4,7-diphenyl-1,10-phenanthroline with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenanthroline ring. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures the efficient and scalable production of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate undergoes various chemical reactions, including:

Oxidation: The phenanthroline core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phenanthroline ring, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the sulfonate moieties .

Aplicaciones Científicas De Investigación

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their catalytic and electronic properties.

Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.

Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent due to its ability to bind metal ions.

Mecanismo De Acción

The mechanism of action of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate involves its ability to chelate metal ions. The phenanthroline core provides nitrogen atoms that coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis and metal ion detection .

Comparación Con Compuestos Similares

Similar Compounds

4,7-Diphenyl-1,10-phenanthroline: Lacks the sulfonate groups, making it less soluble in water and less versatile in applications requiring water solubility.

Bathophenanthroline disulfonic acid disodium salt: Similar structure but may differ in the degree of sulfonation and specific applications.

Uniqueness

Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is unique due to its combination of a phenanthroline core and sulfonate groups, providing both strong metal ion binding and water solubility. This makes it particularly useful in aqueous environments and applications requiring metal ion detection and complexation .

Actividad Biológica

Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate (CAS No. 949162-66-7) is a complex compound notable for its unique structure featuring a phenanthroline core and sulfonate groups. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C24H16N2Na2O7S2

- Molecular Weight : 554.50 g/mol

- Solubility : Soluble in water, which enhances its applicability in biological systems.

The biological activity of this compound primarily stems from its ability to chelate metal ions. The nitrogen atoms within the phenanthroline structure coordinate with various metal ions, forming stable complexes that can influence biological processes. This chelation mechanism is crucial for several applications:

- Metal Ion Detection : The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.

- Catalysis : The metal complexes formed can act as catalysts in biochemical reactions.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella enterica | 64 |

These results suggest that the compound can inhibit the growth of significant pathogens at relatively low concentrations.

2. Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is critical in mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively:

- DPPH Radical Scavenging Activity : The compound showed a scavenging effect with an IC50 value of approximately 25 µg/mL.

3. Drug Delivery Systems

Due to its ability to form stable complexes with metal ions, this compound is being explored as a potential carrier for drug delivery systems. Its solubility in aqueous environments makes it suitable for formulating injectable drugs.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics .

Case Study 2: Metal Ion Complexation

Another research project focused on the compound's ability to chelate heavy metals such as lead and cadmium from contaminated water sources. The findings indicated that it could reduce metal ion concentration significantly through complexation processes .

Propiedades

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNPMHXHQCVXED-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.